molecular formula C5H4ClN3O4 B3338114 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 84547-88-6

4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B3338114
CAS No.: 84547-88-6
M. Wt: 205.55 g/mol
InChI Key: ZIBFUEQMNQITNU-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with chloro, methyl, and nitro groups, along with a carboxylic acid functional group. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of Substituents: The chloro, methyl, and nitro groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with a strong base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Use of efficient catalysts and reagents to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Alcohol Derivatives: From the reduction of the carboxylic acid group.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules with potential therapeutic applications.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: In the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a nitro group.

    3-Nitro-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the chloro substituent.

    4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro substituent.

Uniqueness: The presence of both chloro and nitro groups in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-chloro-2-methyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBFUEQMNQITNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203874
Record name 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-88-6
Record name 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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